molecular formula C11H11N3O B8038746 2-Amino-6-methyl-3-phenylpyrimidin-4-one

2-Amino-6-methyl-3-phenylpyrimidin-4-one

Cat. No.: B8038746
M. Wt: 201.22 g/mol
InChI Key: IRBILZBSKDGDQI-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one typically involves the condensation of appropriate aldehydes, ketones, and urea or thiourea under acidic or basic conditions. One common method includes the Biginelli reaction, where benzaldehyde, acetylacetone, and urea are reacted in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to yield the desired pyrimidine derivative.

Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as Lewis acids (e.g., zinc chloride) or solid acid catalysts might be employed to enhance the reaction efficiency and reduce by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 2-Amino-6-methyl-3-phenylpyrimidin-4-carboxylic acid.

    Reduction: 2-Amino-6-methyl-3-phenylpyrimidin-4-ol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-methyl-3-phenylpyrimidin-4-one has been studied for its potential in various fields:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities. It has shown promise in inhibiting certain enzymes and pathways involved in disease processes.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the phenyl group, which may reduce its biological activity compared to 2-Amino-6-methyl-3-phenylpyrimidin-4-one.

    2-Amino-4-phenylpyrimidine: Lacks the methyl group, which can affect its solubility and reactivity.

    2-Amino-6-phenylpyrimidin-4-one: Similar structure but without the methyl group, potentially altering its interaction with biological targets.

Uniqueness: this compound’s combination of a phenyl group and a methyl group at specific positions on the pyrimidine ring enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-amino-6-methyl-3-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBILZBSKDGDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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